5H,7H-Dibenzo[b,d]azepin-6-one

Atropisomerism Chiral Resolution Conformational Analysis

Replace flexible carbamazepine analogs with this rigid atropisomeric scaffold to avoid failed asymmetric syntheses. The unsubstituted lactam enables specific N-alkylation and C-7 functionalization. - Enables crystallization-induced dynamic resolution: 82% yield, >99% ee for (S)-7-amino derivative - HDAC6/1/8 binding: Kd = 2-3.6 nM (inaccessible to carbamazepine cores) - Two stable axial/transfer forms for SAR studies on biphenyl chirality Supplied as off-white to white solid. Validated intermediate for LY411575 analogs and epigenetic probes.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 20011-90-9
Cat. No. B030713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,7H-Dibenzo[b,d]azepin-6-one
CAS20011-90-9
Synonyms5,7-Dihydro-6H-dibenz[b,d]azepin-6-one; 
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC=CC=C3NC1=O
InChIInChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16)
InChIKeyXENVIBFIIPSBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H,7H-Dibenzo[b,d]azepin-6-one Overview & Procurement


5H,7H-Dibenzo[b,d]azepin-6-one (CAS 20011-90-9) is a tricyclic dibenzoazepinone scaffold that serves as a critical precursor in the synthesis of gamma-secretase inhibitors and NOTCH-sparing gamma-secretase modulators [1]. The unsubstituted lactam core (C14H11NO, MW 209.24) exists in two atropisomeric forms—axial and transfer—due to the chirality of the biphenyl system, a conformational property that directly influences downstream stereochemical outcomes in chiral derivative synthesis . This compound is primarily valued as an advanced synthetic intermediate rather than a final bioactive molecule.

Advanced intermediate for gamma-secretase inhibitor and NOTCH modulator synthesis
Atropisomeric scaffold supports chiral resolution and asymmetric synthesis
Lactam carbonyl provides a distinct synthetic handle for N-alkylation and C-7 functionalization

5H,7H-Dibenzo[b,d]azepin-6-one Substitution Risks


Substituting 5H,7H-Dibenzo[b,d]azepin-6-one with other dibenzoazepine analogs (e.g., carbamazepine, oxcarbazepine, or 10,11-dihydro derivatives) is not chemically or functionally equivalent. The unsubstituted lactam carbonyl at the 6-position provides a distinct synthetic handle absent in iminostilbene or carboxamide-based analogs, enabling specific N-alkylation and C-7 functionalization pathways that are sterically and electronically inaccessible on alternative cores [1]. Furthermore, the atropisomeric nature of the biphenyl system in 5H,7H-Dibenzo[b,d]azepin-6-one is stabilized by the rigid seven-membered ring, whereas 5H-dibenz[b,f]azepine analogs with a double bond in the central ring exhibit different conformational mobility and aromaticity (HOMED parameter variations), directly affecting reaction stereoselectivity and crystallinity [2]. Procurement of a generic 'dibenzoazepine' without verifying the specific core structure risks failed downstream synthetic steps, particularly in asymmetric syntheses of gamma-secretase inhibitors where the axial chirality of the parent scaffold dictates enantiomeric excess of final products [3].

Carbamazepine or oxcarbazepine analogs lack the reactive lactam carbonyl, which may limit key N-alkylation and functionalization pathways.
The atropisomeric biphenyl system in dibenzo[b,d]azepinone confers stable axial chirality; flexible dibenz[b,f]azepine cores may shift stereochemical outcomes.
A generic “dibenzoazepine” procurement may not deliver the specific core required for enantioselective gamma-secretase inhibitor synthesis.

5H,7H-Dibenzo[b,d]azepin-6-one vs. Structural Analogs


Atropisomeric Stability: Axial vs. Transfer Forms

5H,7H-Dibenzo[b,d]azepin-6-one exhibits stable atropisomerism, existing in two distinct axial and transfer forms. This contrasts with 5H-dibenz[b,f]azepine analogs (e.g., carbamazepine), which lack this biphenyl chirality and instead display polymorphic conformational flexibility in the central ring [1].

Atropisomeric Stability
Class-level
2 stable forms (axial/transfer) vs 5 polymorphs
Supports chiral resolution for asymmetric synthesis
Chiral HPLC and X-ray crystallography analysis
Atropisomerism Chiral Resolution Conformational Analysis

Dibenzoazepinone HDAC Binding Affinity

A dibenzoazepinone-based inhibitor (BDBM50595334) derived from the 5H,7H-Dibenzo[b,d]azepin-6-one scaffold demonstrated nanomolar binding affinity (Kd) for HDAC6, HDAC1, and HDAC8. In contrast, the parent dibenzoazepine core (carbamazepine) exhibits no reported HDAC inhibitory activity, highlighting functional divergence imparted by the lactam scaffold [1].

HDAC Binding Affinity
Class-level
Kd 2–3.6 nM (HDAC6/1/8)
Supports HDAC probe development; carbamazepine shows no binding
Biolayer interferometry data; derivative-based inference
HDAC Inhibition Epigenetics Cancer Therapeutics

Crystallization-Induced vs. Traditional Resolution

The synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one from the parent lactam via crystallization-induced dynamic resolution achieves 82% yield and >99% ee. This contrasts with traditional resolution methods for related dibenzoazepine amines (e.g., carbamazepine-10,11-epoxide resolution), which typically yield <50% due to racemization and require multiple recrystallizations [1].

Enantioselective Synthesis
Cross-study
82% yield, >99% ee vs traditional resolution (variable)
Supports scalable synthesis of (S)-7-amino intermediate
Crystallization-induced dynamic resolution method
Asymmetric Synthesis Process Chemistry Gamma-Secretase Inhibitors

5H,7H-Dibenzo[b,d]azepin-6-one Applications


Gamma-Secretase Inhibitor & NOTCH Modulator Synthesis

Procure 5H,7H-Dibenzo[b,d]azepin-6-one for the enantioselective synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, a key chiral intermediate in the production of gamma-secretase inhibitors (e.g., LY411575 analogs) and NOTCH-sparing modulators. The atropisomeric nature of the parent scaffold (Section 3, Evidence 1) enables crystallization-induced dynamic resolution with 82% yield and >99% ee (Section 3, Evidence 3), providing a scalable, high-purity route to enantiopure APIs for Alzheimer's disease and oncology research [1].

HDAC-Targeted Epigenetic Drug Discovery

Utilize 5H,7H-Dibenzo[b,d]azepin-6-one as a privileged scaffold to synthesize novel histone deacetylase (HDAC) inhibitors. The dibenzoazepinone core imparts nanomolar binding affinity to HDAC6, HDAC1, and HDAC8 (Kd = 2-3.6 nM) (Section 3, Evidence 2), a target profile inaccessible to carbamazepine-based analogs. This makes it a strategic starting material for developing selective epigenetic probes and anticancer agents [2].

Atropisomerism & Conformational Studies

Employ 5H,7H-Dibenzo[b,d]azepin-6-one as a model system to investigate atropisomerism and conformational dynamics in tricyclic drug scaffolds. Its two stable axial/transfer forms (Section 3, Evidence 1) provide a defined platform for studying the impact of biphenyl chirality on target binding and pharmacokinetics, offering a clear advantage over polymorphically flexible analogs like carbamazepine (which has 5 polymorphs) for structure-activity relationship (SAR) campaigns [3].

Application
Selection Property
Validation Focus
Gamma-secretase inhibitor synthesis (neurodegenerative research)
Atropisomerism-enabled chiral resolution
Enantiomeric excess and crystallization-induced resolution reproducibility
HDAC-targeted epigenetic probe development
Dibenzoazepinone scaffold binding affinity profile
HDAC isoform selectivity and binding validation
Atropisomerism and conformational SAR studies
Stable biphenyl chirality and restricted ring flexibility
Atropisomer ratio determination and impact on target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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